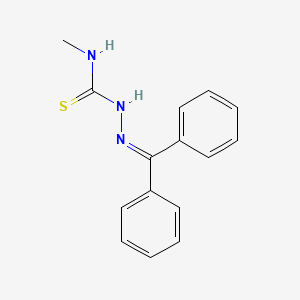
1-(Benzhydrylideneamino)-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzhydrylideneamino)-3-methylthiourea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzhydrylideneamino group attached to a methylthiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzhydrylideneamino)-3-methylthiourea typically involves the condensation reaction between benzhydrylideneamine and methylthiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzhydrylideneamino)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acetic acid, potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated thioureas, halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(Benzhydrylideneamino)-3-methylthiourea has found applications in various scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological macromolecules and inhibit cell proliferation.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanocomposites, which have applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 1-(Benzhydrylideneamino)-3-methylthiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound may inhibit enzymes involved in cell division and growth, leading to its potential use as an anticancer agent. It can also disrupt microbial cell membranes, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
1-(Benzhydrylideneamino)-3-ethylthiourea: Similar structure but with an ethyl group instead of a methyl group.
1-(Benzhydrylideneamino)-3-phenylthiourea: Contains a phenyl group, leading to different chemical properties and reactivity.
1-(Benzhydrylideneamino)-3-cyclohexylthiourea: Features a cyclohexyl group, which affects its steric and electronic properties.
Uniqueness: 1-(Benzhydrylideneamino)-3-methylthiourea is unique due to its specific combination of the benzhydrylideneamino and methylthiourea groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
27421-66-5 |
|---|---|
Fórmula molecular |
C15H15N3S |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1-(benzhydrylideneamino)-3-methylthiourea |
InChI |
InChI=1S/C15H15N3S/c1-16-15(19)18-17-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H2,16,18,19) |
Clave InChI |
FUNWUXYFJVMZFJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




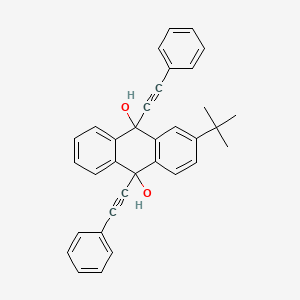

![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
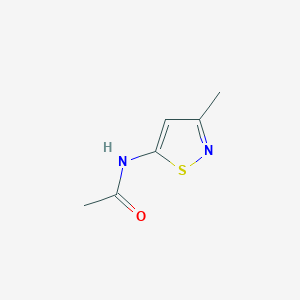
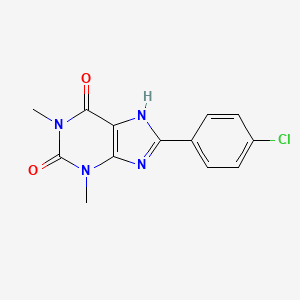
![2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14005252.png)

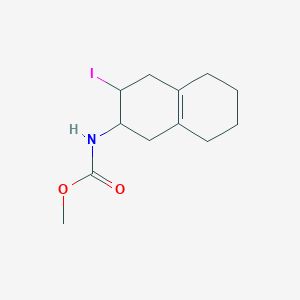
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)
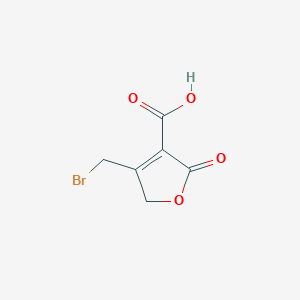
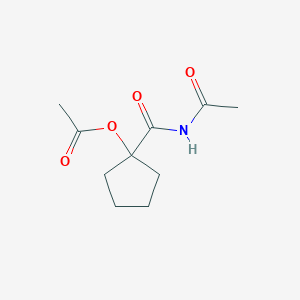
![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)
